(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride
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Overview
Description
(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chloro and methylthio group, a piperidine ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials under conditions that facilitate the formation of the pyrimidine ring with the desired substitutions (chloro and methylthio groups).
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the pyrimidine ring through a series of reactions.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring or the piperidine ring, depending on the reagents and conditions used.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the pyrimidine or piperidine rings.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: In biological research, the compound may be used to study the effects of specific structural modifications on biological activity, particularly in the context of drug design and development.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C11H18Cl2N4S |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H17ClN4S.ClH/c1-17-11-14-9(12)5-10(15-11)16-4-2-3-8(6-13)7-16;/h5,8H,2-4,6-7,13H2,1H3;1H |
InChI Key |
GVRCNFIHDYHPJB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCCC(C2)CN.Cl |
Origin of Product |
United States |
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